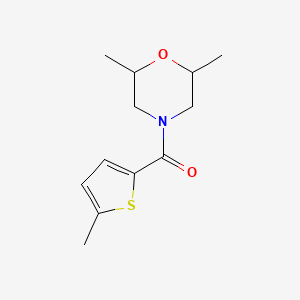
(2,6-Dimethylmorpholin-4-yl)(5-methylthiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dimethylmorpholin-4-yl)(5-methylthiophen-2-yl)methanone is an organic compound that belongs to the class of morpholines and thiophenes This compound is characterized by the presence of a morpholine ring substituted with two methyl groups at positions 2 and 6, and a thiophene ring substituted with a methyl group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylmorpholin-4-yl)(5-methylthiophen-2-yl)methanone can be achieved through a multi-step process involving the formation of the morpholine and thiophene rings, followed by their coupling via a methanone bridge. One common method involves the Mannich reaction, where formaldehyde, 2,6-dimethylmorpholine, and 5-methylthiophene are reacted under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to ensure efficient production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethylmorpholin-4-yl)(5-methylthiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace functional groups on the morpholine or thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.
Substitution: Halides, amines; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often with the addition of a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
(2,6-Dimethylmorpholin-4-yl)(5-methylthiophen-2-yl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,6-Dimethylmorpholin-4-yl)(5-methylthiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular functions and ultimately causing cell death in pathogenic organisms .
Comparison with Similar Compounds
Similar Compounds
- (2,6-Dimethylmorpholin-4-yl)(1-methyl-5-nitro-1H-pyrazol-4-yl)methanone
- (2,6-Dimethylmorpholin-4-yl)-(5-nitrofuran-2-yl)methanone
Uniqueness
(2,6-Dimethylmorpholin-4-yl)(5-methylthiophen-2-yl)methanone is unique due to the presence of both morpholine and thiophene rings, which confer distinct chemical and biological properties. The combination of these rings with the methanone bridge results in a compound with enhanced stability, reactivity, and potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(5-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-8-6-13(7-9(2)15-8)12(14)11-5-4-10(3)16-11/h4-5,8-9H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWNIWNCLQCTLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{5-chloro-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5121583.png)
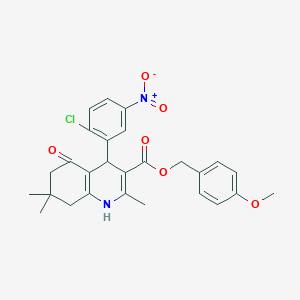
![2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide](/img/structure/B5121610.png)
![4-bromo-N'-[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide](/img/structure/B5121617.png)
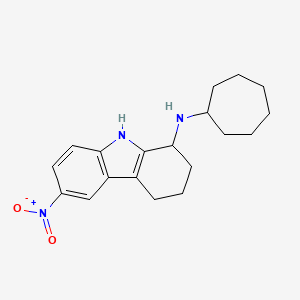
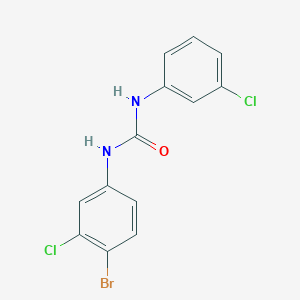
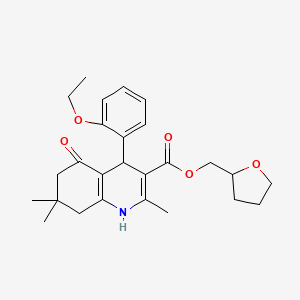
![N-[3-(dipropylamino)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5121651.png)
![ethyl (5-{[5-(4-bromophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5121666.png)
![4-(3-methoxypropyl)-1-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperidine](/img/structure/B5121678.png)
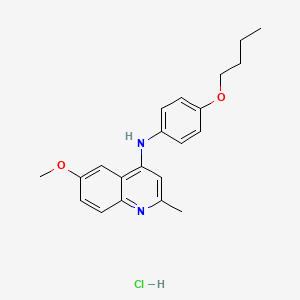
![N-{4-[(dicyclopentylamino)sulfonyl]phenyl}acetamide](/img/structure/B5121704.png)
![N~2~-(4-fluorophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5121711.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-ethyl-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B5121715.png)
